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Compound Name: 7-Chlorothiazolo[5,4-B]pyridine
Cat. No.: B11785982
Get Quote

An In-Depth Technical Guide to 7-Chlorothiazolo[5,4-b]pyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals interested in the heterocyclic scaffold 7-
Chlorothiazolo[5,4-b]pyridine. This compound is a crucial building block in the synthesis of
pharmacologically active molecules, particularly in the domain of kinase inhibition for oncology.
This document provides core identifiers, physicochemical properties, detailed synthetic and
analytical protocols, and an exploration of its applications, grounded in authoritative scientific
literature.

Core ldentifiers and Chemical Structure

7-Chlorothiazolo[5,4-b]pyridine is a fused heterocyclic system where a thiazole ring is
annulated to a pyridine ring. The chlorine substituent at the 7-position is a key functional
handle, enabling further chemical modifications, typically through nucleophilic substitution
reactions, to build molecular diversity.

Below is a table summarizing the primary identifiers for this compound. It is critical to
distinguish this isomer from related structures such as 7-Chlorothiazolo[4,5-b]pyridine or 2-
Chlorothiazolo[5,4-b]pyridine[1][2].
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Identifier Value Source
7-chloro-[1][3]thiazolo[5,4-

IUPAC Name o PubCheml[4]
b]pyridine

Molecular Formula CeH3CIN2S PubCheml[4]

Molecular Weight 170.62 g/mol BLD Pharm[2]

Monoisotopic Mass 169.97055 Da PubChem[4]

PubChem CID 58332178 PubChem[4]

SMILES C1=CN=C2C(=C1CI)N=CS2 PubChem[4]
INChl=1S/C6H3CIN2S/c7-4-1-

InChl PubChem[4]
2-8-6-5(4)9-3-10-6/h1-3H
HLANSJRABYKWOZ-

InChiKey PubChem[4]

UHFFFAOYSA-N

Caption: 2D Structure of 7-Chlorothiazolo[5,4-b]pyridine.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug discovery, influencing its

absorption, distribution, metabolism, and excretion (ADME) profile. The data below are

computationally predicted values that provide initial guidance for experimental design.
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Property Predicted Value Detail

XLogP3 2.3 A measure of lipophilicity.[4]
Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 2

Rotatable Bond Count 0

Topological Polar Surface Area 54 A2

Predicted CCS values provide

insight into the molecule's
Collision Cross Section (CCS)  [M+H]*: 126.6 A2 g _ _

shape in the gas phase for ion

mobility-mass spectrometry.[4]

[M+Na]*: 140.3 A2 [4]

[M-H]~: 129.9 A2 [4]

Synthesis and Characterization

The thiazolo[5,4-b]pyridine scaffold is accessible through multi-step synthetic sequences, often
starting from commercially available substituted pyridines.[5] The chlorine atom at position 7
makes it a valuable intermediate for creating libraries of compounds through substitution
reactions.

General Synthetic Workflow

A common strategy involves the construction of the thiazole ring onto a pre-functionalized
pyridine core. A representative multi-step synthesis starts from an inexpensive substituted
nitropyridine, as outlined in the workflow below.[5] This approach allows for the systematic
introduction of various functional groups.

’ S Nucleophiic Subsfitution Substiuted Reduction of Nitro Group Thiazole Ring Formation 2-Aminothiazolo[5,4-blpyridine Sandmeyer Reaction y ) m
B Ol (e.g., with Morpholine) H Nitropyridine ‘4'{ (e.q., FelNHACl) | | Aminopyridine Derivative | (o o " {jih KSCN, Bromine) ) Core (NaNO2, CuCl, HCl) PR R AT
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Caption: Generalized synthetic route to the thiazolo[5,4-b]pyridine scaffold.

Experimental Protocol: Synthesis of a Thiazolo[5,4-
b]pyridine Core

This protocol is a representative example based on methodologies for synthesizing derivatives
of the target scaffold.[5][6] Researchers must adapt conditions based on the specific
substituents and scale.

Objective: To synthesize a 2-amino-thiazolo[5,4-b]pyridine intermediate from a 2-chloro-3-
aminopyridine precursor.

Materials:

2-Chloro-3-aminopyridine derivative

Potassium thiocyanate (KSCN)

Bromine (Br2)

Acetic Acid (glacial)

Standard glassware for organic synthesis

Magnetic stirrer and heating mantle
Procedure:

» Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-chloro-
3-aminopyridine starting material (1.0 eq) in glacial acetic acid.

e Thiocyanation: Add potassium thiocyanate (2.2 eq) to the solution and stir until fully
dissolved.

e Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1
eq) in acetic acid dropwise, ensuring the temperature does not exceed 10 °C. The causality
here is critical: the in situ formation of thiocyanogen ((SCN)2) is electrophilic and will attack
the electron-rich amino group, initiating the cyclization.
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e Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Work-up: Pour the reaction mixture into ice water and neutralize with a saturated sodium

bicarbonate solution.

« Isolation: The resulting precipitate is the crude 2-aminothiazolo[5,4-b]pyridine derivative.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

« Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization Workflow

The identity and purity of the synthesized 7-Chlorothiazolo[5,4-b]pyridine and its derivatives

must be rigorously confirmed. All novel compounds are typically characterized by nuclear

magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis.[5]
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Caption: Standard workflow for the analytical characterization of the final product.
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Applications in Drug Discovery & Medicinal
Chemistry

The thiazolo[5,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it
is capable of binding to multiple biological targets. Its rigid, planar nature and the strategic
placement of nitrogen and sulfur atoms make it an excellent platform for developing kinase
inhibitors.[5][7]

Inhibition of Phosphoinositide 3-Kinase (PI3K)

Several studies have identified novel thiazolo[5,4-b]pyridine derivatives as potent inhibitors of
PI3K, a family of enzymes critical to cell growth, proliferation, and survival.[5][6] Overactivation
of the PI3K pathway is a hallmark of many cancers.

Derivatives of 7-Chlorothiazolo[5,4-b]pyridine are designed to bind to the ATP-binding pocket
of the kinase. Docking analyses reveal that the N-heterocyclic core is directly involved in
binding to the kinase through key hydrogen bond interactions.[5][6] The chlorine at the 7-
position can be replaced with various moieties to enhance potency and selectivity for specific
PI3K isoforms (a, B, y, ). For instance, structure-activity relationship (SAR) studies have
shown that adding a sulfonamide functionality at this position is important for PI3Ka inhibitory
activity.[6]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The scaffold has also been explored for the development of potent and selective EGFR-
tyrosine kinase (TK) inhibitors.[8] EGFR is another crucial target in oncology, particularly in
non-small cell lung cancer. The goal is to design molecules that can overcome resistance
mutations that often arise with first- and second-generation EGFR inhibitors.[8]

) o i Kin Enzym
Thiazolo[5,4-b]pyridine Binds to ase Lizyme
o ATP Pocket
Derivative q .
Hinge Region

Binding Blocked | | Kinase Domain

____________________ ATP Pocket )

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7594053/
https://jksus.org/discovery-of-new-thiazolo45-b-pyridine-based-123-triazoles-as-potent-antioxidant-agents-in-vitro-and-in-silico-investigation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7594053/
https://www.researchgate.net/publication/346264337_Identification_of_Novel_Thiazolo54-bPyridine_Derivatives_as_Potent_Phosphoinositide_3-Kinase_Inhibitors
https://www.benchchem.com/product/b11785982/docs?utm_src=pdf-body#7-chlorothiazolo-5-4-b-pyridine-cas-number-and-identifiers
https://pmc.ncbi.nlm.nih.gov/articles/PMC7594053/
https://www.researchgate.net/publication/346264337_Identification_of_Novel_Thiazolo54-bPyridine_Derivatives_as_Potent_Phosphoinositide_3-Kinase_Inhibitors
https://www.researchgate.net/publication/346264337_Identification_of_Novel_Thiazolo54-bPyridine_Derivatives_as_Potent_Phosphoinositide_3-Kinase_Inhibitors
https://ouci.dntb.gov.ua/en/works/7pgvKnR9/
https://ouci.dntb.gov.ua/en/works/7pgvKnR9/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11785982?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Competitive inhibition of ATP binding by a thiazolo[5,4-b]pyridine derivative.

Safety and Handling

No specific toxicology data for 7-Chlorothiazolo[5,4-b]pyridine is readily available. As with
any chlorinated heterocyclic compound of unknown toxicity, it should be handled with
appropriate care in a well-ventilated fume hood. Standard personal protective equipment
(PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. A
material safety data sheet (MSDS) should be consulted from the supplier before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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